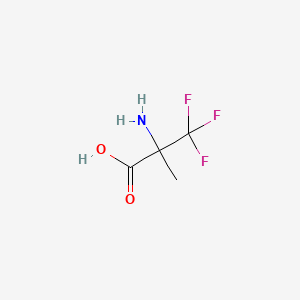

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3,3,3-trifluoro-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQBFDPQDFDHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80907260 | |

| Record name | 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-23-1, 55601-02-0, 102210-02-6 | |

| Record name | 3,3,3-Trifluoro-2-methylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-Trifluoro-2-aminoisobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055601020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

Introduction: The Strategic Importance of a Fluorinated Quaternary Amino Acid

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of medicinal chemistry.[1][2][3] Fluorine and trifluoromethyl (-CF3) groups can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[3] 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is a non-canonical α-amino acid that stands out due to its unique structure: a quaternary α-carbon bearing both a methyl and a trifluoromethyl group. This structural motif imparts significant steric hindrance and conformational constraints, making it a highly valuable building block for creating proteolytically stable peptides and peptidomimetics with tailored three-dimensional structures.[4][5]

The synthesis of this compound, however, is non-trivial. The creation of its sterically congested quaternary stereocenter, particularly in an enantiomerically pure form, presents significant synthetic challenges. This guide provides an in-depth analysis of the core synthetic strategies, from classical methods to modern asymmetric approaches, offering researchers and drug development professionals a comprehensive understanding of the causality behind experimental choices and the practical application of these methodologies.

Part 1: Classical Approaches to a Racemic Scaffold

The foundational methods for synthesizing α-amino acids, the Strecker synthesis and the Bucherer-Bergs reaction, provide reliable, albeit racemic, routes to this compound. These methods are valuable for producing initial quantities of the material for screening purposes and as starting points for chiral resolution.

The Strecker Synthesis: A Direct Route from a Ketone

The Strecker synthesis is a venerable and powerful method for preparing α-amino acids from aldehydes or ketones.[6][7] The reaction proceeds through a three-component condensation of a ketone (in this case, 1,1,1-trifluoroacetone), a source of ammonia, and a cyanide salt.[8][9]

Mechanism and Rationale: The synthesis begins with the formation of an imine from trifluoroacetone and ammonia. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the imine carbon, facilitating the nucleophilic attack by the cyanide ion. This step forms the crucial α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the target amino acid.[6][9][10] The choice of acidic hydrolysis is often preferred to minimize side reactions and facilitate purification.

Caption: Workflow for the Strecker Synthesis of the target amino acid.

Step-by-Step Experimental Protocol (Strecker Synthesis):

-

α-Aminonitrile Formation:

-

To a cooled (0-5 °C) aqueous solution of sodium cyanide (1.1 eq), add ammonium chloride (1.2 eq).

-

Slowly add 1,1,1-trifluoroacetone (1.0 eq) to the stirred solution, maintaining the temperature below 10 °C. The enhanced electrophilicity of the fluorinated ketone facilitates imine formation even under these mild conditions.

-

Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by GC-MS to observe the disappearance of the starting ketone.

-

Extract the resulting α-aminonitrile into an organic solvent such as diethyl ether or ethyl acetate.

-

-

Hydrolysis:

-

Concentrate the organic extracts containing the α-aminonitrile under reduced pressure.

-

Add concentrated hydrochloric acid (e.g., 6 M HCl) and heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours. This harsh condition is necessary to fully hydrolyze the sterically hindered nitrile.

-

After cooling, the crude amino acid hydrochloride will often precipitate. The product can be purified by recrystallization or by neutralization and subsequent purification via ion-exchange chromatography.

-

The Bucherer-Bergs Reaction: The Hydantoin Pathway

The Bucherer-Bergs reaction is another robust multicomponent reaction that produces 5,5-disubstituted hydantoins from ketones.[11][12] These hydantoins are stable intermediates that can be hydrolyzed to the corresponding α,α-disubstituted amino acids.

Mechanism and Rationale: This reaction involves treating the ketone (trifluoroacetone) with potassium cyanide and ammonium carbonate.[13] Ammonium carbonate serves as an in situ source of both ammonia and carbon dioxide. The reaction proceeds through the formation of a cyanohydrin, which then reacts with ammonia to form an aminonitrile (similar to the Strecker intermediate). This intermediate is then trapped by carbon dioxide to form a carbamic acid, which cyclizes to the hydantoin. The hydantoin is a highly crystalline and stable intermediate, which simplifies purification. The final amino acid is obtained by vigorous hydrolysis of the hydantoin ring.

Caption: Workflow for the Bucherer-Bergs synthesis pathway.

Step-by-Step Experimental Protocol (Bucherer-Bergs Reaction):

-

Hydantoin Formation:

-

In a sealed pressure vessel, combine 1,1,1-trifluoroacetone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water.

-

Heat the mixture to 60-80 °C for 12-24 hours. The use of a sealed vessel is crucial to contain the ammonia and carbon dioxide generated.

-

Upon cooling, the hydantoin product often crystallizes from the reaction mixture. It can be isolated by filtration and washed.

-

-

Hydrolysis:

-

Suspend the purified hydantoin in a solution of a strong base (e.g., 25% barium hydroxide solution) or strong acid (e.g., 6 M H₂SO₄).

-

Heat the mixture to reflux at high temperatures (120-150 °C) for 24-48 hours. The hydantoin ring is very stable, requiring more forcing conditions for hydrolysis than the aminonitrile from the Strecker synthesis.

-

If using Ba(OH)₂, carbonate and sulfate ions are precipitated as BaCO₃ and BaSO₄. After filtration, the aqueous solution is acidified to pH ~1 with H₂SO₄, and the precipitated BaSO₄ is removed. The filtrate is then neutralized to the isoelectric point of the amino acid to induce crystallization.

-

Table 1: Comparison of Classical Synthetic Routes

| Feature | Strecker Synthesis | Bucherer-Bergs Reaction |

| Starting Materials | Ketone, NH₄Cl, NaCN | Ketone, (NH₄)₂CO₃, KCN |

| Intermediate | α-Aminonitrile | 5,5-Disubstituted Hydantoin |

| Advantages | More direct route; fewer steps. | Intermediate is often crystalline and easily purified. |

| Disadvantages | Intermediate can be less stable. | Requires harsher conditions for final hydrolysis step. |

| Overall Yield | Generally moderate | Often higher due to stable intermediate |

| Product | Racemic amino acid | Racemic amino acid |

Part 2: Asymmetric Synthesis: Accessing Enantiopure Forms

For pharmaceutical applications, obtaining enantiomerically pure compounds is critical, as different enantiomers can have vastly different biological activities.[14] The synthesis of the quaternary stereocenter in this compound in a stereocontrolled manner requires advanced asymmetric strategies.

Chiral Auxiliary-Mediated Synthesis

One of the most reliable methods for asymmetric synthesis involves the use of a chiral auxiliary. This approach involves covalently attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction.

Conceptual Framework: A common strategy involves the alkylation of a chiral glycine enolate equivalent. For example, a Schiff base can be formed between glycine and a chiral auxiliary. Deprotonation of this complex generates a chiral enolate, which is then alkylated. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary yields the desired enantiopure amino acid. The use of Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand is a particularly powerful and scalable method.[15][16]

Caption: General principle of catalytic asymmetric synthesis.

Step-by-Step Experimental Protocol (Chiral Ni(II) Complex Method):

-

Complex Formation:

-

Prepare the chiral ligand, for example, (S)-2-[N-(N'-benzylprolyl)amino]benzophenone.

-

React the ligand with glycine and nickel(II) nitrate in the presence of a base (e.g., sodium methoxide) in methanol to form the chiral Ni(II) complex of the glycine Schiff base. This complex is typically a stable, colored solid that can be purified.

-

-

Asymmetric Alkylation:

-

Suspend the purified complex in a suitable aprotic solvent (e.g., acetonitrile).

-

Add a strong, non-nucleophilic base, such as potassium tert-butoxide, at low temperature (-40 to -20 °C) to generate the nucleophilic enolate.

-

Introduce the electrophile. For the synthesis of the target molecule, this step is conceptually challenging as it would require a "CF₃⁺" and "CH₃⁺" source. A more practical approach involves starting from an alanine-derived complex for trifluoromethylation or a trifluoroalanine-derived complex for methylation. For instance, alkylation of the corresponding alanine complex with an electrophilic trifluoromethylating agent (e.g., a Togni or Umemoto reagent) is a viable route.

-

The reaction is stirred until completion, with the chiral ligand directing the trifluoromethylation to one face, resulting in high diastereoselectivity (>95% de).[16]

-

-

Decomplexation and Auxiliary Removal:

-

After the reaction, the product complex is decomposed by treatment with aqueous acid (e.g., 2 M HCl).

-

This breaks apart the complex, releasing the enantioenriched amino acid into the aqueous phase and the chiral ligand into an organic phase (e.g., dichloromethane), from which it can be recovered and recycled.

-

The aqueous solution containing the amino acid is then purified, typically using ion-exchange chromatography.

-

Catalytic Asymmetric Approaches

While auxiliary methods are robust, catalytic approaches are more atom-economical and elegant. These include enantioselective Strecker-type reactions using chiral catalysts or biocatalytic methods.[5][17]

Biocatalysis: Enzymes offer unparalleled stereoselectivity. A potential biocatalytic route involves the use of engineered enzymes, such as variants of cytochrome c, for carbene insertion reactions.[4][18] For instance, an engineered enzyme could catalyze the N-H insertion of a carbene derived from a diazo-trifluoromethyl precursor into an aniline, followed by deprotection to yield an enantioenriched α-trifluoromethyl amine building block.[4][18] While not a direct synthesis of the final acid, this approach highlights the power of biocatalysis to create the chiral trifluoromethyl-containing amine stereocenter with exceptional enantiomeric excess (e.r. up to 99.5:0.5).[18]

Conclusion and Future Outlook

The synthesis of this compound showcases the evolution of synthetic organic chemistry. Classical methods like the Strecker and Bucherer-Bergs reactions provide essential access to the racemic compound, laying the groundwork for further development. However, the demands of modern pharmacology necessitate stereochemically pure substances, driving the development of sophisticated asymmetric strategies.

Chiral auxiliary-based methods, particularly those employing recyclable ligands like in the Ni(II) complex approach, represent a mature and scalable technology for producing enantiopure material. Looking forward, the field is increasingly moving towards catalytic solutions. The development of novel chiral Brønsted acids, phase-transfer catalysts, and, most promisingly, engineered enzymes will provide more efficient, sustainable, and atom-economical routes to this and other complex fluorinated amino acids.[17][18] These advancements will continue to empower medicinal chemists to explore the unique chemical space offered by fluorinated building blocks in the quest for next-generation therapeutics.

References

-

ResearchGate. Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. Available from: [Link]

-

PubMed Central. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Available from: [Link]

-

Journal of the American Chemical Society. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Available from: [Link]

-

PubMed Central. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Available from: [Link]

-

Freie Universität Berlin Refubium. Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Available from: [Link]

-

MDPI. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Available from: [Link]

-

Princeton University, Macmillan Group. Synthesis and Applications of Fluorinated -Amino Acids. Available from: [Link]

-

NROChemistry. Strecker Synthesis. Available from: [Link]

-

MDPI. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Available from: [Link]

-

Wikipedia. Strecker amino acid synthesis. Available from: [Link]

-

Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

-

MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available from: [Link]

-

Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Available from: [Link]

-

MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available from: [Link]

-

National Center for Biotechnology Information. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Available from: [Link]

-

PubMed. Applications of fluorine-containing amino acids for drug design. Available from: [Link]

-

MDPI. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Available from: [Link]

-

Yale University, Ellman Laboratory. Asymmetric Synthesis of Amines. Available from: [Link]

-

ResearchGate. Applications of fluorine-containing amino acids for drug design. Available from: [Link]

-

Scribd. Operationally Convenient Asymmetric Synthesis of (S) - 2-Amino-3,3bis - (4-Fluorophenyl) Propanoic Acid. Available from: [Link]

- Google Patents. Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.

-

MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available from: [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 9. medschoolcoach.com [medschoolcoach.com]

- 10. Strecker Synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 15. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. researchgate.net [researchgate.net]

- 18. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Amino Acids in Modern Drug Discovery

In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine into bioactive molecules has emerged as a powerful tool for optimizing drug candidates. Fluorinated amino acids, a unique class of non-proteinogenic amino acids, are of particular interest due to their ability to confer desirable physicochemical and biological properties. The introduction of the trifluoromethyl group (CF3), as seen in 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound, a valuable building block for the synthesis of novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug development. Due to the limited availability of experimental data for this compound, the following table includes predicted values from reputable computational software alongside available experimental information.

| Property | Value | Source |

| Molecular Formula | C₄H₆F₃NO₂ | |

| Molecular Weight | 157.09 g/mol | PubChem |

| CAS Number | 102210-02-6 | ChemicalBook[1] |

| Appearance | White to off-white solid (Predicted) | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| pKa (Acidic) | ~2.5 (Predicted) | ACD/Labs, ChemAxon Prediction[2][3][4] |

| pKa (Basic) | ~6.0 (Predicted) | ACD/Labs, ChemAxon Prediction[2][3][4] |

| LogP | ~0.5 (Predicted) | ACD/Labs, ChemAxon Prediction[2][4] |

| Solubility | Soluble in water and polar organic solvents (Predicted) |

Synthesis of this compound

The synthesis of α-trifluoromethyl α-amino acids like this compound presents unique challenges due to the steric hindrance and electronic effects of the trifluoromethyl group. Two classical and effective methods for the synthesis of α-amino acids, the Strecker synthesis and the Bucherer-Bergs reaction, have been adapted for the preparation of this class of compounds.

Modified Strecker Synthesis

The Strecker synthesis is a versatile method for the synthesis of α-amino acids from an aldehyde or ketone. For this compound, the starting material is 1,1,1-trifluoroacetone. The general workflow is depicted below.

Figure 1: General workflow for the Strecker synthesis of this compound.

Experimental Protocol: Strecker Synthesis

-

Imine Formation: In a well-ventilated fume hood, 1,1,1-trifluoroacetone is reacted with ammonia or an ammonium salt (e.g., ammonium chloride) to form the corresponding trifluoromethyl ketimine. The reaction is typically carried out in a suitable solvent like methanol or ethanol.

-

Aminonitrile Formation: The crude imine is then treated with a cyanide source, such as potassium cyanide or hydrogen cyanide, to form the α-aminonitrile. This step should be performed with extreme caution due to the high toxicity of cyanide reagents.

-

Hydrolysis: The resulting α-aminonitrile is hydrolyzed under acidic conditions (e.g., refluxing with concentrated hydrochloric acid) to yield the final product, this compound.

-

Purification: The product can be purified by recrystallization from a suitable solvent system.

For a detailed asymmetric variant of the Strecker reaction for α-trifluoromethylated α-amino acids, refer to Wang et al. (2006).[5][6][7]

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route to hydantoin derivatives, which can then be hydrolyzed to the desired α-amino acid. This multicomponent reaction involves the treatment of a ketone with ammonium carbonate and potassium cyanide.

Figure 2: General workflow for the Bucherer-Bergs synthesis of this compound.

Experimental Protocol: Bucherer-Bergs Reaction

-

Hydantoin Formation: 1,1,1-trifluoroacetone is heated with a mixture of ammonium carbonate and potassium cyanide in a suitable solvent, typically aqueous ethanol. This reaction yields the 5-methyl-5-(trifluoromethyl)hydantoin intermediate.

-

Hydrolysis: The hydantoin derivative is then hydrolyzed to the corresponding amino acid. This is typically achieved by heating with a strong base, such as barium hydroxide, followed by acidification to precipitate the amino acid.

-

Purification: The final product is purified by recrystallization.

For a comprehensive review of the Bucherer-Bergs reaction, see Ware (1950).[8][9]

Analytical Characterization

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and a broad singlet for the amine protons. The chemical shift of the methyl group will be influenced by the adjacent trifluoromethyl and amino groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon, the methyl carbon, the carboxyl carbon, and the trifluoromethyl carbon. The chemical shift of the trifluoromethyl carbon is a characteristic feature.

-

¹⁹F NMR: Fluorine-19 NMR is particularly informative. A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be indicative of the electronic environment of the CF₃ group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), characteristic fragments would include the loss of the carboxyl group and cleavage of the carbon-carbon bond adjacent to the trifluoromethyl group.

Experimental Protocols for Physicochemical Property Determination

Determination of pKa

The acid dissociation constants (pKa) of the carboxylic acid and the amino group can be determined by acid-base titration.

Figure 3: Workflow for the determination of pKa by titration.

Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated pH meter to monitor the pH.

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Determination of Solubility

The solubility of the compound in various solvents can be determined using the shake-flask method.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, filter the suspension to remove the undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as HPLC with UV detection or quantitative NMR.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering the potential to enhance the pharmacological properties of drug candidates. While experimental data for this specific molecule is limited, this guide provides a comprehensive overview of its predicted physicochemical properties, established synthetic routes, and standard analytical and experimental protocols. The information presented herein serves as a foundational resource for researchers and scientists working in the field of drug discovery and development, facilitating the effective utilization of this and similar fluorinated amino acids in the design of next-generation therapeutics.

References

-

Wang, H., Zhao, X., Li, Y., & Lu, L. (2006). Solvent-Controlled Asymmetric Strecker Reaction: Stereoselective Synthesis of α-Trifluoromethylated α-Amino Acids. Organic Letters, 8(7), 1379–1381. [Link]

-

Sci-Hub. (n.d.). Solvent-Controlled Asymmetric Strecker Reaction: Stereoselective Synthesis of α-Trifluoromethylated α-Amino Acids. Retrieved from [Link]

- Poisel, H., & Schmidt, U. (1971). Strecker Syntheses with α-Keto Acids. Angewandte Chemie International Edition in English, 10(2), 130-131.

-

Albert Einstein College of Medicine. (n.d.). Solvent-controlled asymmetric strecker reaction: Stereoselective synthesis of α-trifluoromethylated α-amino acids. Retrieved from [Link]

-

Vukelić, S. (2015). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Freie Universität Berlin. [Link]

-

J-GLOBAL. (n.d.). Organocatalytic Enantioselective Strecker Synthesis of α-Quaternary α-Trifluoromethyl Amino Acids. Retrieved from [Link]

-

Soloshonok, V. A., & Han, J. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(21), 3828. [Link]

-

Macmillan Group - Princeton University. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. Retrieved from [Link]

-

PubMed. (2006). Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain. Amino Acids, 31(1), 55-62. [Link]

-

ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ACS Omega, 4(26), 21875-21884. [Link]

-

MDPI. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 26(16), 4983. [Link]

- Google Patents. (n.d.). US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.

-

PubChem. (n.d.). (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. Retrieved from [Link]

-

ACD/Labs. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. Retrieved from [Link]

-

MDPI. (2020). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 25(20), 4757. [Link]

-

National Institutes of Health. (2014). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R) ... Journal of Medicinal Chemistry, 57(15), 6470-6481. [Link]

-

National Center for Biotechnology Information. (2020). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 25(20), 4757. [Link]

-

National Institutes of Health. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(17), 3904. [Link]

-

ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs. Retrieved from [Link]

-

ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

PubMed. (2020). Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase. Chembiochem, 21(10), 1466-1473. [Link]

-

PubChem. (n.d.). 2-Amino-2,3,3-trifluoro-3-fluorooxypropanoic acid. Retrieved from [Link]

-

ACD/Labs. (n.d.). Lessons in Prediction Webinar Series. Retrieved from [Link]

-

PubChem. (n.d.). 3,3,3-Trifluoro-2-hydroxypropanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-fluorobutanoic acid. Retrieved from [Link]

Sources

- 1. This compound | 102210-02-6 [chemicalbook.com]

- 2. acdlabs.com [acdlabs.com]

- 3. acdlabs.com [acdlabs.com]

- 4. chemaxon.com [chemaxon.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sci-hub.se [sci-hub.se]

- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical Guide to the Structure Elucidation of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-amino-3,3,3-trifluoro-2-methylpropanoic acid, a fluorinated amino acid of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into amino acid scaffolds can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and conformational preferences.[] Consequently, unambiguous structural verification is a critical prerequisite for advancing research and development efforts. This guide details an integrated, multi-technique approach, leveraging the synergistic strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. It is designed to provide researchers with both the theoretical underpinnings and practical, step-by-step protocols necessary to confidently confirm the molecular structure of this and similar fluorinated compounds.

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20-30% of all pharmaceuticals containing at least one fluorine atom.[2] Fluorinated amino acids, such as this compound, are particularly valuable building blocks. The trifluoromethyl group (CF3) can act as a lipophilic hydrogen bond donor, enhance binding affinity, and block metabolic degradation at the alpha-carbon.[] These unique properties make such compounds highly desirable for the design of peptides and small molecule drugs with improved pharmacokinetic and pharmacodynamic profiles.

The precise structural characterization of these molecules is paramount. The presence of the trifluoromethyl group introduces unique spectroscopic signatures that require specialized analytical approaches for unequivocal interpretation. This guide provides a robust, field-proven methodology for the complete structure elucidation of this compound, ensuring the scientific integrity of subsequent research.

The Integrated Approach to Structure Elucidation

A singular analytical technique is often insufficient for the complete and unambiguous structural determination of a novel or complex molecule. This guide advocates for an integrated approach, as depicted below, where the complementary data from NMR, MS, and X-ray Crystallography converge to provide a holistic and self-validating structural picture.

Caption: Simplified potential fragmentation pathways in ESI-MS.

Experimental Protocol: MS Data Acquisition

Objective: To determine the accurate molecular weight and obtain a characteristic fragmentation pattern.

Materials:

-

This compound sample

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

-

Appropriate solvent (e.g., methanol, acetonitrile/water)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.

-

ESI-MS Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

The high-resolution data will provide the accurate mass, which can be used to confirm the elemental composition.

-

-

MS/MS (Tandem MS) Acquisition:

-

Select the [M+H]⁺ or [M-H]⁻ ion as the precursor ion.

-

Induce fragmentation through collision-induced dissociation (CID).

-

Acquire the product ion spectrum to identify the characteristic fragments.

-

Data Presentation: Expected Mass Spectrometry Data

| Ion | m/z (calculated) | m/z (observed) | Assignment |

| [M+H]⁺ | 158.0429 | Protonated Molecule | |

| [M-H]⁻ | 156.0272 | Deprotonated Molecule | |

| [M-COOH]⁺ | 113.0374 | Loss of Carboxylic Acid | |

| [M-CF₃]⁺ | 89.0555 | Loss of Trifluoromethyl |

X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. [3]

The Power of Crystallographic Data

The crystal structure of a related compound, (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, has been reported, providing a valuable reference for the expected molecular geometry and packing. [4]For this compound, X-ray crystallography would confirm:

-

The connectivity of all atoms.

-

The tetrahedral geometry around the alpha-carbon.

-

The conformation of the trifluoromethyl and methyl groups.

-

Intermolecular interactions, such as hydrogen bonding, in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To obtain a high-quality single crystal and determine its three-dimensional structure.

Materials:

-

Purified this compound

-

A selection of solvents and solvent mixtures for crystallization screening

-

Single-crystal X-ray diffractometer

Procedure:

-

Crystallization:

-

Slow evaporation of a saturated solution is a common technique. A variety of solvents should be screened.

-

Vapor diffusion (hanging drop or sitting drop) is another effective method.

-

-

Crystal Mounting and Data Collection:

-

A suitable single crystal is mounted on the diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion.

-

X-ray diffraction data are collected.

-

-

Structure Solution and Refinement:

-

The diffraction data are processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined to obtain the final, high-resolution structure.

-

Conclusion: A Self-Validating System for Structural Integrity

The integrated, multi-technique approach detailed in this guide provides a robust and self-validating system for the complete structure elucidation of this compound. The convergence of data from NMR spectroscopy, mass spectrometry, and X-ray crystallography ensures the highest level of scientific integrity and confidence in the assigned structure. This foundational knowledge is critical for advancing the use of this and other valuable fluorinated amino acids in drug discovery and development.

References

-

Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]

-

Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. Available at: [Link]

-

A beginner's guide to 19F NMR and its role in drug screening. SpringerLink. Available at: [Link]

-

Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. ACS Publications. Available at: [Link]

-

19F-NMR in Target-based Drug Discovery. Bentham Science Publishers. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

Structural basis for the enhanced stability of highly fluorinated proteins. PMC. Available at: [Link]

-

Carbon-13 nuclear magnetic resonance spectra of trifluoromethyl Group 4 compounds. ACS Publications. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. PubMed. Available at: [Link]

-

Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. Available at: [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

-

Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. Available at: [Link]

-

Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube. Available at: [Link]

-

Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry. Available at: [Link]

-

19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. ResearchGate. Available at: [Link]

-

Fluorinated amino acids in protein design and engineering. ElectronicsAndBooks. Available at: [Link]

-

High-yield enzymatic synthesis of mono– and trifluorinated alanine enantiomers. bioRxiv. Available at: [Link]

-

Concise Synthesis of Enantiopure α-Trifluoromethyl Alanines, Diamines, and Amino Alcohols via the Strecker-type Reaction. ACS Publications. Available at: [Link]

-

Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. ResearchGate. Available at: [Link]

- Synthesis method of 2-methyl-3-trifluoromethylaniline. Google Patents.

-

X Ray crystallography. PMC - PubMed Central. Available at: [Link]

-

(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. PubChem. Available at: [Link]

- Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. Google Patents.

-

3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid. ResearchGate. Available at: [Link]

-

2-Amino-2,3,3-trifluoro-3-fluorooxypropanoic acid. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid (CAS 102210-02-6)

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid (CAS 102210-02-6), a fluorinated, non-proteinogenic α-amino acid. The incorporation of a trifluoromethyl group at the α-position of alanine imparts unique physicochemical properties that are of significant interest in the fields of medicinal chemistry, drug discovery, and biochemical research. This document details the compound's core properties, outlines a plausible synthetic route, and explores its hypothesized mechanism of action and potential applications, particularly as a biochemical probe. Detailed experimental protocols are provided to guide researchers in the practical application of this compound.

Introduction: The Significance of Trifluoromethylated Amino Acids in Drug Development

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties that can profoundly influence the pharmacological profile of a compound. When integrated into the scaffold of amino acids, the CF₃ group can enhance metabolic stability by blocking enzymatic degradation, increase lipophilicity to improve membrane permeability, and modulate the electronic properties of the molecule, potentially leading to stronger binding interactions with biological targets.[1][2] These attributes make trifluoromethylated amino acids highly valuable building blocks in the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties.[3]

This compound, also known as α-(trifluoromethyl)alanine, is a prime example of such a modified amino acid. Its structural rigidity and the strong electron-withdrawing nature of the CF₃ group suggest its potential utility in a range of research and development applications, from a unique building block for peptide synthesis to a specialized probe for studying enzyme activity.

Core Properties of this compound

A summary of the key physicochemical and identifying properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 102210-02-6 | [1][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3,3,3-Trifluoro-2-methyl-L-alanine, α-(Trifluoromethyl)alanine | [1][3] |

| Molecular Formula | C₄H₆F₃NO₂ | [1][4] |

| Molecular Weight | 157.09 g/mol | [1][4] |

| Appearance | White to off-white solid | |

| Solubility | Expected to be soluble in water and polar organic solvents | |

| InChI Key | JBQBFDPQDFDHEC-UHFFFAOYSA-N |

Synthesis of this compound

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothesized and Adaptable)

Step 1: Formation of 2-(Trifluoromethyl)-4-methyl-1,3-oxazol-5(4H)-one

-

To a solution of N-(trifluoroacetyl)alanine (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude oxazolone, which can be used in the next step without further purification.

Step 2: Fluorination and Rearrangement

-

Dissolve the crude oxazolone from Step 1 in anhydrous acetonitrile.

-

Add a source of electrophilic fluorine, such as Selectfluor® (1.2 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis to this compound

-

To the crude product from Step 2, add a 6 M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux for 12-24 hours.

-

Cool the reaction mixture to room temperature and wash with DCM to remove any organic impurities.

-

Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt.

-

Dissolve the crude salt in a minimal amount of water and adjust the pH to isoelectric point (typically around pH 6) using a suitable base (e.g., ammonium hydroxide).

-

The product will precipitate out of the solution. Filter the solid, wash with cold water and then ethanol, and dry under vacuum to yield the final product.

Hypothesized Mechanism of Action and Biological Applications

While specific studies detailing the mechanism of action of this compound are limited, its structure suggests several plausible biological applications, primarily centered around its use as a metabolic or enzymatic probe.

Probe for Protease Activity

The compound has been suggested as a potential probe for monitoring the digestion of peptides by proteases.[4] The trifluoromethyl group provides a unique ¹⁹F NMR signal that is highly sensitive to its local chemical environment.[5][6][7]

Proposed Mechanism:

-

Incorporation into a Peptide Substrate: The amino acid can be incorporated into a synthetic peptide sequence that is a known substrate for a specific protease.

-

¹⁹F NMR Monitoring: The ¹⁹F NMR spectrum of the intact peptide will show a characteristic signal for the trifluoromethyl group.

-

Proteolytic Cleavage: Upon addition of the target protease, the peptide is cleaved.

-

Change in Chemical Environment: The cleavage event alters the chemical environment of the trifluoromethyl group, leading to a change in its chemical shift in the ¹⁹F NMR spectrum.

-

Quantitative Analysis: The rate of change in the ¹⁹F NMR signal can be used to quantify the protease activity.

Caption: Workflow for a protease activity assay using a ¹⁹F NMR probe.

Potential as an Enzyme Inhibitor

The structural similarity of this compound to alanine suggests it could act as a competitive inhibitor for enzymes that utilize alanine as a substrate. One such class of enzymes is alanine racemase, which is crucial for bacterial cell wall synthesis.[8][9] The strong electron-withdrawing nature of the trifluoromethyl group could potentially stabilize the enzyme-inhibitor complex, leading to potent inhibition.

Hypothesized Inhibition Mechanism of Alanine Racemase:

-

Binding to the Active Site: The inhibitor, being an alanine analog, binds to the active site of alanine racemase.

-

Formation of a Stable Adduct: The trifluoromethyl group could interact with the pyridoxal phosphate (PLP) cofactor and active site residues to form a stable, covalent adduct that inactivates the enzyme.

Experimental Protocols

Protocol for ¹⁹F NMR-Based Protease Activity Assay

Materials:

-

Synthetic peptide substrate containing this compound.

-

Target protease (e.g., trypsin, chymotrypsin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂).

-

NMR tubes.

-

NMR spectrometer with ¹⁹F capabilities.

Procedure:

-

Dissolve the peptide substrate in the assay buffer to a final concentration of 1-5 mM.

-

Transfer the solution to an NMR tube and acquire a baseline ¹⁹F NMR spectrum.

-

Add a known concentration of the protease to the NMR tube.

-

Immediately begin acquiring a series of ¹⁹F NMR spectra at regular time intervals.

-

Process the spectra and integrate the signals corresponding to the intact and cleaved peptide.

-

Plot the signal intensity of the cleaved product versus time to determine the initial reaction rate.

Protocol for Assessing Inhibition of Alanine Racemase

Materials:

-

Purified alanine racemase.

-

L-alanine and D-alanine.

-

Lactate dehydrogenase (LDH).

-

NADH.

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5).

-

This compound (inhibitor).

-

UV-Vis spectrophotometer.

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, L-alanine, NADH, and LDH.

-

Add varying concentrations of the inhibitor to different cuvettes.

-

Initiate the reaction by adding alanine racemase to each cuvette.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the rate of D-alanine formation.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

This compound represents a valuable and versatile chemical entity for researchers in drug discovery and chemical biology. Its unique properties, conferred by the trifluoromethyl group, make it an attractive building block for creating metabolically stable peptides and a sensitive probe for studying enzymatic processes. While further research is needed to fully elucidate its biological activities and mechanisms of action, the foundational information and protocols provided in this guide offer a solid starting point for its application in the laboratory.

References

-

Burger, K., et al. Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain. Amino Acids. 2006 Jul;31(1):55-62. Available from: [Link]

-

PubChem. 3,3,3-Trifluoro-2-aminoisobutyrate. Available from: [Link]

-

Jackson, J. C., et al. Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society. 2007, 129(4), 1160-1166. Available from: [Link]

-

Prosser, R. S., et al. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. 2011, 50(1), 31-40. Available from: [Link]

-

PubChem. 2-Amino-3-fluoro-2-methylpropanoic acid. Available from: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

University of Wisconsin-Madison. Fluorine labeling of proteins for NMR studies. Available from: [Link]

-

Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Available from: [Link]

-

PMC. Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. Available from: [Link]

-

PMC. Breaking the Chain: Protease Inhibitors as Game Changers in Respiratory Viruses Management. Available from: [Link]

-

PNAS. Potent small molecule inhibitors against the 3C protease of foot-and-mouth disease virus. Available from: [Link]

-

PubMed. Secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase. Available from: [Link]

-

Taylor & Francis Online. Inhibitors of alanine racemase enzyme: a review. Available from: [Link]

-

NIH. Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction. Available from: [Link]

-

PubChem. 3-Amino-2-fluoro-2-methylpropanoic acid. Available from: [Link]

- Google Patents. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.

-

ACS Publications. Mechanism of inactivation of alanine racemase by .beta.,.beta.,.beta.-trifluoroalanine. Available from: [Link]

-

ResearchGate. The resolution of amino acids by asymmetric enzymatic synthesis. Available from: [Link]

-

Taylor & Francis Online. Inhibitors of alanine racemase enzyme: a review. Available from: [Link]

Sources

- 1. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

The Trifluoromethyl Group in Amino Acid Chemistry: A Technical Guide to Unlocking Novel Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of trifluoromethyl (CF3) groups into amino acid scaffolds represents a powerful and increasingly utilized strategy in medicinal chemistry and drug discovery. The unique electronic and steric properties of the CF3 group can profoundly alter the physicochemical and biological properties of amino acids and the peptides or proteins into which they are incorporated. This technical guide provides a comprehensive overview of the biological activity of trifluoromethylated amino acids, delving into the fundamental principles governing their effects, detailed methodologies for their synthesis and evaluation, and their diverse applications in therapeutic development. We will explore how trifluoromethylation impacts metabolic stability, conformational preferences of peptides, and enzyme inhibition, offering a technical resource for researchers seeking to harness the transformative potential of this "super functional group."

The Physicochemical Impact of Trifluoromethylation on Amino Acids

The introduction of a trifluoromethyl group into an amino acid framework instigates a cascade of changes in its fundamental physicochemical properties. These alterations are the root of the enhanced biological performance often observed in trifluoromethylated compounds.

Electronic Effects and Lipophilicity

The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of its three fluorine atoms.[1] This property can significantly influence the acidity or basicity of nearby functional groups within the amino acid.[2] Furthermore, the CF3 group is highly lipophilic, with a Hansch-Fujita π constant of +0.88, which can substantially increase the overall lipophilicity of a molecule.[1][3] This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, a critical factor for drug bioavailability.[4]

Steric and Conformational Influence

The trifluoromethyl group is sterically larger than a methyl group, which can lead to more favorable van der Waals interactions within the binding pockets of proteins.[3] When incorporated into a peptide backbone, the steric bulk of the CF3 group can restrict the conformational freedom of the peptide chain. This can lead to the stabilization of specific secondary structures, such as β-turns or helical folds, which can be crucial for binding to a biological target.[5][6]

Enhancing Metabolic Stability through Trifluoromethylation

One of the most significant advantages of incorporating a trifluoromethyl group is the remarkable enhancement of metabolic stability.[3][7] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3]

By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can effectively block common metabolic pathways.[3][7] This increased stability often translates to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile for drug candidates.[7][8]

Below is a comparative table summarizing the impact of replacing a methyl group with a trifluoromethyl group on key metabolic parameters.

| Parameter | Molecule with -CH3 Group | Molecule with -CF3 Group | Rationale |

| Primary Metabolic Pathway | Oxidation to alcohol, aldehyde, and carboxylic acid metabolites. | Oxidation at the corresponding position is blocked due to the strength of the C-F bonds.[7] | The high energy required to break the C-F bond prevents CYP-mediated oxidation.[3] |

| Number of Metabolites | Generally higher, with multiple products from the oxidation of the methyl group. | Significantly reduced, as a major metabolic pathway is inhibited. | Blocking a primary site of metabolism limits the formation of downstream metabolites.[7] |

| Half-life (t½) in vitro | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug.[7] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[7] |

Synthesis of Trifluoromethylated Amino Acids

The synthesis of trifluoromethylated amino acids has been a significant area of research, with numerous methods developed to introduce the CF3 group into various amino acid scaffolds.[9][10][11] Recent advancements in photoredox catalysis and microfluidic technologies have enabled more efficient and scalable syntheses.[9][12]

A general synthetic workflow for producing α-CF3 amino acids using continuous flow technology is depicted below. This method offers precise control over reaction time and enhanced mixing, making it suitable for larger-scale production.[9]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. | Semantic Scholar [semanticscholar.org]

A Comprehensive Spectroscopic and Structural Elucidation of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, also known as α-trifluoromethyl-α-methyl-alanine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group (CF3) into amino acid scaffolds can profoundly alter their physicochemical and biological properties. This often leads to enhanced metabolic stability, increased lipophilicity, and unique conformational constraints that can modulate biological activity. A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for studying its interactions in complex biological systems.

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of these spectra is grounded in fundamental principles and supported by comparative data from related molecules, offering field-proven insights for researchers.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The key structural elements to consider are:

-

A chiral quaternary α-carbon: This carbon is bonded to an amino group, a carboxylic acid group, a methyl group, and a trifluoromethyl group.

-

A trifluoromethyl group (-CF3): The three magnetically equivalent fluorine atoms will produce a strong, single resonance in the ¹⁹F NMR spectrum and will significantly influence the chemical shifts of nearby protons and carbons.

-

An amino group (-NH2): The protons of the amino group are exchangeable and their signal in ¹H NMR can be broad or disappear upon addition of D₂O. This group also influences the electronic environment of the α-carbon.

-

A carboxylic acid group (-COOH): The acidic proton is also exchangeable and typically appears as a broad singlet at a downfield chemical shift in ¹H NMR.

-

A methyl group (-CH3): The three equivalent protons of the methyl group will give rise to a singlet in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the small number of proton environments.

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |

| 1 | ~1.5 - 1.7 | Singlet | -CH₃ | The methyl protons are equivalent and adjacent to a quaternary carbon, hence they appear as a singlet. The electron-withdrawing trifluoromethyl and carboxylic acid groups shift this signal slightly downfield compared to a typical methyl group. |

| 2 | Broad, variable | Singlet | -NH₂ and -COOH | The protons of the amino and carboxylic acid groups are acidic and undergo rapid exchange with the solvent and each other. This results in a broad, combined signal. Its position is highly dependent on concentration, temperature, and solvent. In D₂O, this signal will disappear due to proton-deuterium exchange. |

¹³C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Signal | Predicted Chemical Shift (ppm) | Assignment | Rationale |

| 1 | ~20 - 25 | -CH₃ | The methyl carbon is in the aliphatic region. |

| 2 | ~60 - 65 | α-Carbon | The quaternary α-carbon is significantly deshielded due to the attachment of the electronegative nitrogen, oxygen (from COOH), and the trifluoromethyl group. |

| 3 | ~125 - 130 (quartet) | -CF₃ | The carbon of the trifluoromethyl group is strongly deshielded by the three fluorine atoms and appears as a quartet due to one-bond coupling with the fluorine atoms (¹JCF). |

| 4 | ~170 - 175 | -COOH | The carbonyl carbon of the carboxylic acid group appears at a characteristic downfield chemical shift. |

¹⁹F NMR Spectroscopy: A Key Identifier

¹⁹F NMR is particularly informative for fluorinated compounds.

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Rationale | | :--- | :--- | :--- | :--- | | 1 | ~ -70 to -80 | Singlet | -CF₃ | The three fluorine atoms of the trifluoromethyl group are chemically and magnetically equivalent, resulting in a single, intense resonance. The chemical shift is characteristic for a CF₃ group attached to a quaternary carbon.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: FTIR-ATR Data Acquisition

Caption: Standard procedure for FTIR-ATR analysis.

IR Spectrum: Analysis and Interpretation

The IR spectrum of this compound will display characteristic absorption bands for its functional groups.

| Wavenumber Range (cm⁻¹) | Vibration | Description |

| 3400 - 2400 (broad) | O-H and N-H stretching | A very broad and strong absorption due to the hydrogen-bonded O-H stretch of the carboxylic acid, overlapping with the N-H stretching vibrations of the amino group. |

| ~1720 - 1680 | C=O stretching | A strong absorption characteristic of the carbonyl group in a carboxylic acid. |

| ~1640 - 1550 | N-H bending | A medium intensity band corresponding to the scissoring vibration of the primary amine. |

| ~1300 - 1100 | C-F stretching | Strong, intense absorptions characteristic of the C-F bonds in the trifluoromethyl group. |

| ~1400 - 1350 | C-H bending | Bending vibrations of the methyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: ESI-MS Data Acquisition

Caption: General workflow for Electrospray Ionization Mass Spectrometry.

Mass Spectrum: Analysis and Interpretation

The expected molecular weight of this compound (C₄H₆F₃NO₂) is approximately 173.03 g/mol .

-

Positive Ion Mode (ESI+): The most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 174.04.

-

Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ at m/z 172.02 is likely to be observed.

Expected Fragmentation Pattern:

Common fragmentation pathways for amino acids in mass spectrometry involve the loss of small neutral molecules.

-

Loss of H₂O (18 Da): Fragmentation of the carboxylic acid group.

-

Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for amino acids.

-

Loss of the carboxylic acid group (-COOH, 45 Da).

-

Loss of the trifluoromethyl radical (•CF₃, 69 Da).

The relative intensities of these fragment ions will depend on the ionization method and collision energy used.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation. The unique features arising from the trifluoromethyl group, particularly the strong singlet in the ¹⁹F NMR spectrum and intense C-F stretching bands in the IR spectrum, serve as powerful diagnostic tools. This in-depth guide, by integrating predicted data with fundamental spectroscopic principles and established experimental protocols, equips researchers in drug discovery and chemical sciences with the necessary knowledge to confidently identify, characterize, and utilize this important fluorinated amino acid in their work.

References

- Abe, H., Hayashi, H., & Mihara, H. (2003). Synthesis and properties of peptides containing α-trifluoromethyl-α-methyl-alanine. Journal of Peptide Science, 9(10), 634-641.

-

Human Metabolome Database. (n.d.). This compound. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

ACS Publications. (2006). Concise Synthesis of Enantiopure α-Trifluoromethyl Alanines, Diamines, and Amino Alcohols via the Strecker-type Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (2021). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Retrieved from [Link]

-

NIH. (2013). New Frontiers and Developing Applications in ¹⁹F NMR. PMC. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). ¹⁹F NMR Reference Standards. Retrieved from [Link]

Sources

solubility of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid in Organic Solvents

Abstract

This compound, a fluorinated analog of alanine, is a critical building block in modern medicinal chemistry. Its unique stereoelectronic properties, conferred by the trifluoromethyl (TFM) group, are leveraged to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. However, the very features that make this compound valuable also create distinct challenges in its handling and solubility. This guide provides a comprehensive analysis of the factors governing its solubility in organic solvents, offers a predictive framework for solvent selection, and details a robust experimental protocol for quantitative solubility determination.

Introduction: The Molecular Architecture of a Unique Amino Acid

This compound (TFMA) is a non-proteinogenic α-amino acid. Its structure is characterized by three key features that dictate its physicochemical behavior:

-

A Zwitterionic Core: Like all free amino acids, TFMA exists predominantly as a zwitterion, with a positively charged ammonium group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻). This creates a highly polar molecule with a large dipole moment, dominated by strong intermolecular ionic and hydrogen-bonding interactions in the solid state.

-

A Quaternary α-Carbon: The presence of a methyl group on the α-carbon introduces steric hindrance and creates a quaternary center.

-

A Trifluoromethyl (TFM) Group: The electron-withdrawing TFM group is the molecule's defining feature. It significantly lowers the pKa of the adjacent ammonium group and increases the molecule's overall lipophilicity compared to its non-fluorinated counterpart, alanine.

Understanding the interplay of these three features is fundamental to predicting and manipulating the solubility of TFMA. The high crystal lattice energy of the zwitterionic form must be overcome by favorable solvent-solute interactions for dissolution to occur.

Theoretical Framework for Solubility in Organic Solvents

The solubility of amino acids in organic media is often limited compared to their solubility in water.[1] The "like dissolves like" principle provides a starting point, but the zwitterionic nature of TFMA requires a more nuanced analysis based on solvent class.

Polar Protic Solvents (e.g., Methanol, Ethanol, Water)

These solvents are characterized by their ability to act as both hydrogen bond donors and acceptors.

-

Causality: Polar protic solvents are generally the most effective for dissolving free amino acids. The solvent's hydrogen bond donating hydroxyl group (-OH) can effectively solvate the carboxylate anion (-COO⁻) of TFMA, while the oxygen's lone pair can accept a hydrogen from the ammonium cation (-NH₃⁺). This dual interaction is highly effective at overcoming the compound's crystal lattice energy.

-

Prediction: TFMA is expected to exhibit its highest solubility in this class of solvents, with solubility likely decreasing as the alkyl chain length of the alcohol increases (Methanol > Ethanol > Propanol), due to a decrease in overall solvent polarity.[2]

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

These solvents possess large dipole moments but lack hydrogen bond donating capabilities.

-

Causality: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can effectively solvate the ammonium cation via their oxygen atoms (strong H-bond acceptors). However, they are less effective at solvating the carboxylate anion compared to protic solvents. Acetonitrile is a weaker solvent due to its less pronounced polarity.

-

Prediction: Moderate to low solubility is expected. While dissolution may occur, it will likely be significantly less than in polar protic solvents. Gentle heating may be required to achieve useful concentrations.

Nonpolar Solvents (e.g., Toluene, Hexanes, Diethyl Ether)

These solvents have low dielectric constants and cannot form strong hydrogen bonds.

-

Causality: The energy required to break the strong ionic and hydrogen-bonding interactions within the TFMA crystal lattice is not compensated by the weak van der Waals forces offered by nonpolar solvents. The zwitterionic core of the molecule is incompatible with a nonpolar environment.

-

Prediction: TFMA is predicted to be practically insoluble in this class of solvents.

The diagram below illustrates the dominant molecular interactions between this compound and representative organic solvents.

Caption: Predicted interactions between TFMA and solvent classes.

Predictive Solubility Summary

Based on the theoretical principles discussed, the following table provides a qualitative prediction of TFMA's solubility at ambient temperature. This table is a predictive guide and should be confirmed experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | Excellent H-bond donor/acceptor ability effectively solvates the zwitterion. |

| Polar Aprotic | DMSO, DMF | Moderate to Low | Good H-bond acceptors but poor donors; less effective at solvating the carboxylate. |

| Polar Aprotic | Acetonitrile, Acetone | Low | Weaker polarity and solvation capability compared to DMSO/DMF. |

| Ethers | Tetrahydrofuran (THF) | Very Low | Limited polarity and poor H-bonding ability. |

| Chlorinated | Dichloromethane (DCM) | Insoluble | Insufficient polarity to overcome crystal lattice energy. |

| Hydrocarbons | Toluene, Hexanes | Insoluble | Nonpolar nature is incompatible with the zwitterionic solute. |

Modulating Solubility: The Impact of Salt Formation

A significant barrier to dissolving zwitterionic amino acids in less polar organic solvents is their high crystal lattice energy. This can be overcome by converting the amino acid into a salt.[3]

-

Acidic Salt Formation (e.g., Hydrochloride): Reacting TFMA with an acid like HCl protonates the carboxylate group, eliminating the zwitterionic character. The resulting hydrochloride salt (H₃N⁺-C(CH₃)(CF₃)-COOH Cl⁻) will still be polar but may exhibit dramatically different solubility in solvents like ethanol or even mixtures containing DCM, as the primary intermolecular force is no longer ionic.

-